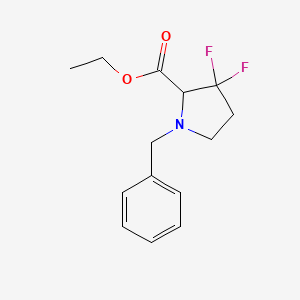

Ethyl 1-benzyl-3,3-difluoropyrrolidine-2-carboxylate

Description

Ethyl 1-benzyl-3,3-difluoropyrrolidine-2-carboxylate (C₁₄H₁₇F₂NO₂, molecular weight 269.29 g/mol) is a fluorinated pyrrolidine derivative featuring a benzyl group at the N1 position and an ethyl carboxylate ester at the C2 position . This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrrolidine scaffolds, which are prevalent in bioactive molecules targeting neurological and oncological pathways .

Properties

IUPAC Name |

ethyl 1-benzyl-3,3-difluoropyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO2/c1-2-19-13(18)12-14(15,16)8-9-17(12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKMZSGMERNKHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CCN1CC2=CC=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-3,3-difluoropyrrolidine-2-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and carbonyl compounds.

Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of ethyl 1-benzyl-3,3-difluoropyrrolidine-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-3,3-difluoropyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or difluoromethyl positions using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted benzyl or difluoromethyl derivatives.

Scientific Research Applications

Ethyl 1-benzyl-3,3-difluoropyrrolidine-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-3,3-difluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups can enhance binding affinity and selectivity, while the benzyl group can modulate the compound’s lipophilicity and membrane permeability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Comparative Insights

Fluorination Effects

The 3,3-difluoro substitution in the target compound introduces electronegative groups that may reduce metabolic oxidation compared to YA1’s 3,3-dimethyl group.

Ester vs. Dione Functionality

Unlike YA1 and YA3, which feature dione (two ketone) groups, the target compound has a single ethyl carboxylate ester. Diones are more polar and may exhibit different solubility profiles, while the ester in the target compound could improve cell membrane permeability .

Spiro vs. Monocyclic Systems

YA3 incorporates a spiroisoxazoline ring, which adds rigidity and complexity to the structure. This contrasts with the monocyclic pyrrolidine core of the target compound, suggesting divergent synthetic accessibility and target selectivity .

Debenzylation and Salt Formation

Removal of the benzyl group (as in 15c·HCl) eliminates the lipophilic benzyl moiety, increasing water solubility via hydrochloride salt formation. This modification is critical for pharmaceutical formulations but may reduce blood-brain barrier penetration compared to the benzylated parent compound .

Biological Activity

Ethyl 1-benzyl-3,3-difluoropyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the difluoropyrrolidine moiety enhances its interactions with biological targets, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

Ethyl 1-benzyl-3,3-difluoropyrrolidine-2-carboxylate is characterized by:

- A pyrrolidine ring that includes two fluorine atoms at the 3-position.

- A benzyl group at the 1-position.

- An ethyl ester at the 2-position.

These structural components contribute to its lipophilicity and potential binding affinity for various biological targets.

Biological Activity Overview

Research indicates that ethyl 1-benzyl-3,3-difluoropyrrolidine-2-carboxylate exhibits several biological activities:

1. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. The difluoromethyl groups are believed to enhance binding affinity due to their electronic properties, which may stabilize interactions with enzyme active sites .

2. Neuropharmacological Effects

Studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic effects in neurodegenerative diseases. Its structural similarities to known neuroactive compounds indicate possible interactions with neurotransmitter receptors .

3. Antimicrobial Activity

Some derivatives of pyrrolidine compounds have shown promise as antimicrobial agents. Ethyl 1-benzyl-3,3-difluoropyrrolidine-2-carboxylate may exhibit similar properties, warranting further investigation into its efficacy against various pathogens .

The mechanism of action for ethyl 1-benzyl-3,3-difluoropyrrolidine-2-carboxylate likely involves:

- Binding Interactions : The difluoromethyl groups enhance hydrophobic interactions with target proteins or enzymes.

- Modulation of Lipophilicity : The benzyl group increases the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets .

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of ethyl 1-benzyl-3,3-difluoropyrrolidine-2-carboxylate:

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Demonstrated inhibition of specific metabolic enzymes with IC50 values in low micromolar range . |

| Neuropharmacology | Indicated potential neuroprotective effects in animal models of neurodegeneration . |

| Antimicrobial Testing | Showed activity against Gram-positive bacteria in preliminary assays . |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-benzyl-3,3-difluoropyrrolidine-2-carboxylate?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, acidic or basic hydrolysis of esters (e.g., using HCl/THF or NaOH) can yield pyrrolidine intermediates, which are then functionalized. Cross-coupling reactions with aryl halides using Pd(PPh₃)₄ and Cs₂CO₃ in dioxane are effective for introducing benzyl groups . Fluorination at the 3,3-positions can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride), though specific conditions may require optimization.

| Reaction Type | Key Reagents/Conditions | Reference |

|---|---|---|

| Ester Hydrolysis | HCl/H₂O/THF or NaOH | |

| Cross-Coupling | Pd(PPh₃)₄, Cs₂CO₃, dioxane |

Q. Which purification techniques are recommended for isolating Ethyl 1-benzyl-3,3-difluoropyrrolidine-2-carboxylate?

- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) is standard for purification. Recrystallization from ethanol or dichloromethane/hexane can improve purity. Monitoring via thin-layer chromatography (TLC) with UV visualization ensures separation efficiency .

Q. How is the structure confirmed using spectroscopic methods?

- Methodological Answer :

- NMR : H and C NMR identify substituents (e.g., benzyl protons at δ 7.2–7.4 ppm, difluoro groups via F NMR).

- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., C21—C20—C25 = 115.06°, C20—C21—C22 = 124.1°) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 269.29) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities?

- Methodological Answer : SHELXTL/SHELXL refine crystallographic data by optimizing bond lengths, angles, and thermal parameters. For example, iterative refinement of the pyrrolidine ring in achieved an R-factor < 0.05. Discrepancies in torsion angles (e.g., C7—O4—C6—O3 = 1.4°) are resolved using restraints and validation tools in SHELX .

Q. What methodological approaches assess bioactivity in cellular models?

- Methodological Answer : Cytotoxicity is evaluated via MTT assays against cancer/normal cell lines (e.g., IC₅₀ determination). Neuroprotective activity is tested using oxidative stress models (e.g., H₂O₂-induced damage in SH-SY5Y cells). Dose-response curves and apoptosis markers (e.g., caspase-3) validate mechanisms .

Q. How to analyze reaction mechanisms involving nucleophilic substitution at the pyrrolidine ring?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via LC-MS under varying conditions (e.g., NaH/THF at 0°C for alkylation) .

- DFT Calculations : Model transition states using software like Gaussian to predict regioselectivity (e.g., fluorination at 3,3-positions) .

Q. What strategies address discrepancies in crystallographic data?

- Methodological Answer :

- Data Validation : Use PLATON to check for missed symmetry or twinning .

- Multi-Software Refinement : Compare SHELXL (for small molecules) vs. PHENIX (for macromolecules) outputs.

- Temperature Factors : Adjust anisotropic displacement parameters for atoms with high B-factors (e.g., disordered benzyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.